molecular formula C12H12N4O4S2 B2936842 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide CAS No. 312941-97-2

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B2936842
CAS No.: 312941-97-2
M. Wt: 340.37
InChI Key: ZEGCQFFMVMSIJF-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-ethylthio-1H-tetrazole . Tetrazoles are a class of compounds that have been used in the synthesis of various organic compounds . They are known for their utility, efficiency, and certain drawbacks .


Synthesis Analysis

5-ethylthio-1H-tetrazole (ETT) has been used in the synthesis of various compounds . ETT accomplishes the coupling reaction with an average yield of 96.2–98.1% in the synthesis of DNA oligomers .


Chemical Reactions Analysis

5-ethylthio-1H-tetrazole (ETT) is known to be involved in coupling reactions, particularly in the synthesis of DNA oligomers . The coupling yield is 1–2% higher than that in the case where TetH is used as the promoter .

Scientific Research Applications

Antimicrobial Activity

Research on related thiadiazole derivatives has demonstrated potential antimicrobial properties. For example, imino-4-methoxyphenol thiazole-derived Schiff bases, closely related to the compound , were synthesized and tested for antibacterial and antifungal activities. These compounds showed moderate activity against tested bacteria and fungi, with one compound demonstrating significantly higher microbial growth inhibition compared to another (H. M. Vinusha et al., 2015).

Physicochemical Properties

The physicochemical properties of bioactive compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide have been studied to understand their behavior in various conditions. One study measured the saturated vapor pressure, solubility in different solvents, and distribution coefficients in the 1-octanol/buffer system of a closely related compound, providing insight into its solubility and potential bioavailability (M. Ol’khovich et al., 2017).

Potential Anticonvulsant Properties

Further research into 1,3,4-thiadiazole derivatives has identified compounds with promising anticonvulsant activities. For instance, NUPh scientists synthesized a compound with a similar structure which demonstrated high anticonvulsive activity in a pentylentetrazole model of seizure, suggesting its potential as an anticonvulsant agent. This finding underscores the importance of developing quality control methods for such substances, aiming for their introduction into medical practice (I. Sych et al., 2018).

Mechanism of Action

The mechanism of action of 5-ethylthio-1H-tetrazole (ETT) in coupling reactions has been discussed in some cases . The formation of the intermediate C was actually confirmed by a 31 P NMR study that monitored the reaction using 5′-O-DMTr-thymidine .

Safety and Hazards

5-ethylthio-1H-tetrazole is classified as a skin corrosive (Category 1B), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause respiratory irritation and severe skin burns and eye damage .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S2/c1-3-21-12-15-14-11(22-12)13-10(17)7-4-5-9(20-2)8(6-7)16(18)19/h4-6H,3H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGCQFFMVMSIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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